Cas no 181869-03-4 ((2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide)

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide structure
181869-03-4 structure
Product name:(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide
CAS No:181869-03-4
MF:C34H35NO5
MW:537.645409822464
CID:1374193
PubChem ID:5480791

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-methoxy-4-phenoxy-alpha-(phenylmethyl)-, (1S-(1a(aS*,gR*),2a))-
    • 181869-03-4
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-.gamma.-hydroxy-2-methoxy-4-phenoxy-.alpha.-(phenylmethyl)-, [1S-[1a(aS*,gR*),2a]]-
    • (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxyindan-1-yl]-5-(2-methoxy-4-phenoxy-phenyl)pentanamide
    • DTXSID60939488
    • 2-Benzyl-4-hydroxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-(2-methoxy-4-phenoxyphenyl)pentanimidic acid
    • Inchi: InChI=1S/C34H35NO5/c1-39-32-22-29(40-28-13-6-3-7-14-28)17-16-25(32)19-27(36)20-26(18-23-10-4-2-5-11-23)34(38)35-33-30-15-9-8-12-24(30)21-31(33)37/h2-17,22,26-27,31,33,36-37H,18-21H2,1H3,(H,35,38)/t26-,27-,31-,33?/m1/s1
    • InChI Key: DZZREZWCXMMECK-SZRBNQSRSA-N
    • SMILES: COC1=C(C=CC(=C1)OC2=CC=CC=C2)CC(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O

Computed Properties

  • Exact Mass: 537.25165
  • Monoisotopic Mass: 537.25152322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 765
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 88Ų

Experimental Properties

  • PSA: 88.02

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